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molecular formula C9H8FNO5 B8730733 Methyl 2-fluoro-5-methoxy-4-nitrobenzoate

Methyl 2-fluoro-5-methoxy-4-nitrobenzoate

Cat. No. B8730733
M. Wt: 229.16 g/mol
InChI Key: JMICQFYGYUNZNI-UHFFFAOYSA-N
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Patent
US08003785B2

Procedure details

To a solution of 0.92 g (4.01 mmole) of 2-fluoro-5-methoxy-4-nitro-benzoic acid methyl ester and 30 mL of ethanol was added 0.10 g of 10% Pd/C. The mixture was hydrogenated in a Parr hydrogenator at 50 Psi for 1 day. The catalyst was removed by filtration and the solution was concentrated under reduced pressure to give 0.78 g of 4-amino-2-fluoro-5-methoxy-benzoic acid methyl ester.
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([N+:12]([O-])=O)=[CH:6][C:5]=1[F:15].OCC1(OC[C@@H](O)[C@@H](O)[C@H]1O)O>[Pd].C(O)C>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([NH2:12])=[CH:6][C:5]=1[F:15]

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)OC)[N+](=O)[O-])F)=O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(O)[C@H](O)[C@H](O)[C@H](O)CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)OC)N)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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